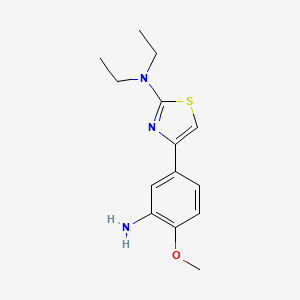

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine

Descripción

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is a thiazole derivative characterized by a thiazole ring substituted with a 3-amino-4-methoxyphenyl group at position 4 and diethylamine at position 2. The compound’s molecular formula is C₁₄H₂₀N₃OS, with a molecular weight of 278.39 g/mol.

Propiedades

Fórmula molecular |

C14H19N3OS |

|---|---|

Peso molecular |

277.39 g/mol |

Nombre IUPAC |

4-(3-amino-4-methoxyphenyl)-N,N-diethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H19N3OS/c1-4-17(5-2)14-16-12(9-19-14)10-6-7-13(18-3)11(15)8-10/h6-9H,4-5,15H2,1-3H3 |

Clave InChI |

AUNVUMHWUBFZST-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=NC(=CS1)C2=CC(=C(C=C2)OC)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-methoxybenzaniline and diethylamine.

Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the amino group and a suitable sulfur-containing reagent.

N,N-Diethylation: The final step involves the N,N-diethylation of the thiazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is its anticancer properties . Research indicates that compounds with thiazole moieties often exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Studies : A study conducted by the National Cancer Institute evaluated the compound's effects on a panel of approximately sixty cancer cell lines. The results showed a mean growth inhibition rate of 12.53% at a concentration of . This indicates that the compound has potential as a lead candidate for further development in anticancer therapies.

- Comparative Analysis : In a comparative study, various thiazole derivatives were synthesized and tested for their cytotoxic effects. The results revealed that certain derivatives exhibited IC50 values below 100 µM against several cancer types, including breast and lung cancer .

Neuroprotective Properties

Another promising application of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Compounds similar to 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased acetylcholine levels, thereby enhancing cognitive function and memory retention.

Research Findings

- In Vitro Evaluation : A series of thiazole-based compounds were synthesized and evaluated for their acetylcholinesterase inhibitory activity. One compound showed an IC50 value of 2.7 µM, suggesting strong potential for therapeutic use in Alzheimer's disease .

- Molecular Docking Studies : Computational studies have elucidated the binding interactions between these compounds and acetylcholinesterase, indicating favorable binding affinities that support their use as neuroprotective agents .

Data Tables

| Application Area | Activity Type | IC50 Value (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer Activity | Cytotoxicity | <100 | HCT-116, HeLa, MCF-7 |

| Neuroprotective Activity | AChE Inhibition | 2.7 | Not specified |

Mecanismo De Acción

The mechanism of action of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets. The amino and methoxy groups, along with the thiazole ring, enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine with structurally related compounds:

Structural Analogues

Key Structural and Functional Insights

- Diethylamine vs. Dimethylamine: The bulkier diethyl group may improve lipid solubility and membrane permeability compared to dimethyl analogues, as seen in related compounds .

Biological Activity Trends :

- Antimicrobial Activity : Thiazoles with para-substituted methoxy groups (e.g., 4-(4-methoxyphenyl)-N-methylthiazol-2-amine) exhibit stronger antibacterial activity than ortho- or meta-substituted variants .

- Receptor Binding : Benzothiazole derivatives (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) show higher affinity for neurological targets due to extended aromatic systems .

Comparative Data Table: Physicochemical Properties

Actividad Biológica

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is a compound belonging to the thiazole class, which has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative properties, antibacterial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to an aromatic amine, which is significant for its biological activity. The presence of the methoxy and amino groups enhances its interaction with biological targets.

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been extensively studied. A synthesized derivative of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole showed significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The study indicated that the compound's mechanism involves diffusion into bacterial membranes, leading to cell inactivation . This suggests that 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine could similarly exhibit antibacterial properties.

Antioxidant Activity

Research has indicated that derivatives of thiazoles possess antioxidant capabilities. For example, compounds with similar structures demonstrated significant DPPH radical scavenging activity . While specific studies on 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine are lacking, the presence of methoxy and amino groups often correlates with enhanced antioxidant activity.

Research Findings Summary

Case Studies

- Antiproliferative Effects : In a study evaluating various thiazole derivatives, it was found that structural modifications can significantly enhance antiproliferative activity against cancer cell lines. The research emphasizes the importance of substituent groups in modulating biological effects .

- Antibacterial Efficacy : A study on magnetic nanoparticles coated with thiazole derivatives demonstrated effective antibacterial action against common pathogens responsible for healthcare-associated infections . This indicates potential applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.